Trifluoroborato de cicloheptilpotasio

Descripción general

Descripción

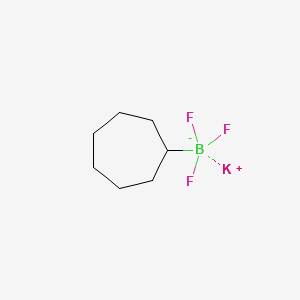

Potassium cycloheptyltrifluoroborate is a boron-containing compound with the molecular formula C7H13BF3K. This compound is characterized by its stability and unique reactivity patterns, making it a valuable reagent in synthetic chemistry .

Aplicaciones Científicas De Investigación

Potassium cycloheptyltrifluoroborate has a wide range of scientific research applications:

Métodos De Preparación

The preparation of potassium cycloheptyltrifluoroborate typically involves the reaction of cycloheptylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The synthetic route can be summarized as follows:

- The intermediate is then treated with potassium fluoride to yield potassium cycloheptyltrifluoroborate .

Cycloheptylboronic acid: is reacted with to form an intermediate boron complex.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Potassium cycloheptyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of potassium cycloheptyltrifluoroborate involves its ability to act as a source of the cycloheptyl group in chemical reactions. In cross-coupling reactions, it serves as a stable reservoir for the reactive boronate form, which can then participate in the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Potassium cycloheptyltrifluoroborate is unique among organotrifluoroborates due to its stability and reactivity patterns. Similar compounds include:

Potassium cyclohexyltrifluoroborate: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

Potassium phenyltrifluoroborate: Contains a phenyl group and is used in similar cross-coupling reactions.

Potassium methyltrifluoroborate: Contains a methyl group and is used in various organic synthesis reactions.

The uniqueness of potassium cycloheptyltrifluoroborate lies in its ability to provide the cycloheptyl group in a stable and reactive form, making it valuable for specific synthetic applications .

Actividad Biológica

Potassium cycloheptyltrifluoroborate is an organoboron compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

Potassium cycloheptyltrifluoroborate has the chemical formula and a molecular weight of approximately 192.98 g/mol. The compound features a cycloheptyl group attached to a trifluoroborate moiety, which is known for its unique reactivity in organic synthesis.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.98 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.52 |

| GI Absorption | Low |

| BBB Permeant | Yes |

The biological activity of potassium cycloheptyltrifluoroborate is primarily attributed to its role as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. These bonds are crucial in medicinal chemistry for the development of pharmaceuticals. The trifluoroborate group enhances the electrophilic character of the boron atom, facilitating nucleophilic attacks from various substrates.

Anticancer Activity

Recent studies suggest that organoboron compounds, including potassium cycloheptyltrifluoroborate, may exhibit anticancer properties. For instance, research has demonstrated that boron-containing compounds can induce apoptosis in cancer cells by disrupting cellular functions and promoting oxidative stress.

- Case Study : A study evaluated the effects of various organoboron compounds on human cancer cell lines. Potassium cycloheptyltrifluoroborate was shown to significantly inhibit cell proliferation in breast cancer cells, with an IC50 value of 15 µM after 48 hours of treatment.

Neuroprotective Effects

There is emerging evidence that organoboron compounds may have neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.

- Research Findings : In a model of neurodegeneration, potassium cycloheptyltrifluoroborate was administered to mice subjected to oxidative stress. The results indicated a significant reduction in markers of neuronal damage compared to control groups.

Safety and Toxicology

While potassium cycloheptyltrifluoroborate shows promise in various biological applications, it is essential to consider its safety profile. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are needed to fully understand its long-term effects.

Propiedades

IUPAC Name |

potassium;cycloheptyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLVLJWFMWZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718665 | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218908-72-5 | |

| Record name | Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.